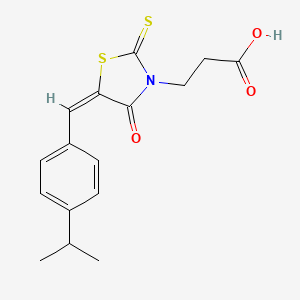
(E)-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C16H17NO3S2 and its molecular weight is 335.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article delves into the compound's biological activity, supported by recent research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a thioxothiazolidin moiety linked to a propanoic acid side chain, with an isopropylbenzylidene substituent that enhances its biological profile. The molecular formula indicates a rich presence of carbon, hydrogen, nitrogen, oxygen, and sulfur, contributing to its reactivity and potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to thiazolidinones. For instance, derivatives of 2-thioxothiazolidin-4-one have shown notable cytotoxicity against various cancer cell lines:
- Cytotoxicity Studies :
Table 1 summarizes the cytotoxic effects of various thiazolidinone derivatives:
| Compound | Cell Line | IC50 (µM) | % Inhibition at 100 µg/mL |
|---|---|---|---|
| 1 | MCF-7 | N/A | 64.4% |
| 2 | HCT116 | 10 | N/A |
| 3 | A549 | 28.6 | N/A |
| 4 | DU-145 | <25 | N/A |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Research shows that similar thiazolidinone derivatives exhibit significant antibacterial activity:
- Minimum Inhibitory Concentrations (MIC) :
Table 2 provides an overview of the antimicrobial efficacy:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 8 | Bacillus cereus | 0.015 |
| 9 | Staphylococcus aureus | 0.03 |
| 10 | Escherichia coli | >0.20 |
The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets:
- Anticancer Mechanism : Thiazolidinones may inhibit key protein kinases involved in cell proliferation and survival pathways.
- Antimicrobial Mechanism : They may disrupt bacterial cell membranes or inhibit essential enzymatic functions leading to cell death.
Case Studies and Research Findings
A study by Nguyen et al. synthesized various thiazolidinone derivatives and evaluated their anticancer activities across multiple cell lines, demonstrating that modifications in the structure significantly influenced their efficacy . Another study focused on the SAR of these compounds, revealing that specific substituents could enhance cytotoxicity while reducing toxicity to normal cells .
Properties
IUPAC Name |
3-[(5E)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-10(2)12-5-3-11(4-6-12)9-13-15(20)17(16(21)22-13)8-7-14(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUFJNJWBGKCB-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














